4-Methylfuran-2-sulfonyl chloride
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Overview
Description
4-Methylfuran-2-sulfonyl chloride is a chemical compound with the molecular formula C5H5ClO3S and a molecular weight of 180.6 g/mol . It is characterized by a furan ring substituted with a methyl group at the 4-position and a sulfonyl chloride group at the 2-position. This compound is primarily used in research and development settings and is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylfuran-2-sulfonyl chloride typically involves the sulfonylation of 4-methylfuran. One common method includes the reaction of 4-methylfuran with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale sulfonylation reactions using appropriate sulfonating agents and chlorinating agents under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methylfuran-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation and the functional groups present.
Major Products Formed:
Scientific Research Applications
4-Methylfuran-2-sulfonyl chloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methylfuran-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions are crucial in modifying molecular structures and imparting specific properties to the resulting compounds .
Comparison with Similar Compounds
4-Methylfuran-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
2-Furansulfonyl chloride: Lacks the methyl group at the 4-position.
4-Methylbenzenesulfonyl chloride: Contains a benzene ring instead of a furan ring.
Uniqueness: 4-Methylfuran-2-sulfonyl chloride is unique due to the presence of both a furan ring and a sulfonyl chloride group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its specific structure allows for targeted modifications in chemical synthesis and research applications .
Properties
IUPAC Name |
4-methylfuran-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3S/c1-4-2-5(9-3-4)10(6,7)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWQIVHSHYVHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2153799-57-4 |
Source
|
Record name | 4-methylfuran-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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